beta-D-Glucopyranoside, phenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-iso indol-2-yl)-3-O-(2,3,4,6-tetr beta-D-Glucopyranoside, phenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-iso indol-2-yl)-3-O-(2,3,4,6-tetr
Brand Name: Vulcanchem
CAS No.: 148705-04-8
VCID: VC0132110
InChI: InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C38H41NO17S
Molecular Weight: 815.8 g/mol

beta-D-Glucopyranoside, phenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-iso indol-2-yl)-3-O-(2,3,4,6-tetr

CAS No.: 148705-04-8

Main Products

VCID: VC0132110

Molecular Formula: C38H41NO17S

Molecular Weight: 815.8 g/mol

beta-D-Glucopyranoside, phenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-iso indol-2-yl)-3-O-(2,3,4,6-tetr - 148705-04-8

CAS No. 148705-04-8
Product Name beta-D-Glucopyranoside, phenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-iso indol-2-yl)-3-O-(2,3,4,6-tetr
Molecular Formula C38H41NO17S
Molecular Weight 815.8 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3S,4R,5R,6S)-3-acetyloxy-2-(acetyloxymethyl)-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-4-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1
Standard InChIKey MKHUYWRGPWAYHK-HTHPTONZSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms phenyl O-(2,3,4,6-tetra-O-acetylgalactopyranosyl)-(1-3)-4,6-di-O-acetyl-2-deoxy-2-phthalimido-1-thioglucopyranoside
phenyl TAcGal-SGlu
PubChem Compound 5748510
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator